molecular formula C9H17NO3 B3263437 (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate CAS No. 374729-55-2

(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate

Cat. No. B3263437
CAS RN: 374729-55-2
M. Wt: 187.24 g/mol
InChI Key: HTBNREYQOZPEQT-ZETCQYMHSA-N
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Description

(S)-tert-butyl (2-methyl-3-oxopropyl)carbamate, also known as tBOC, is a chemical compound commonly used in organic chemistry as a protecting group for amino acids. It is a white crystalline solid that is highly stable and can withstand a wide range of reaction conditions. The use of tBOC has become increasingly popular in recent years due to its effectiveness in protecting amino acids during peptide synthesis.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation and Reactions in Organic Synthesis

    (S)-tert-butyl (2-methyl-3-oxopropyl)carbamate is used in various synthesis processes in organic chemistry. For instance, it is involved in the preparation and Diels-Alder reaction of 2-amido substituted furan, showcasing its utility in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).

  • Synthesis of Chiral Compounds

    This compound plays a role in the asymmetric Mannich reaction, which is crucial for synthesizing chiral amino carbonyl compounds, highlighting its importance in the creation of enantiomerically pure substances (Yang, Pan, & List, 2009).

Catalysis and Transformations

  • Catalytic Applications

    It is used in reactions involving lithium powder and a catalytic amount of DTBB in the presence of various electrophiles, indicating its role in catalyzed lithiation processes (Ortiz, Guijarro, & Yus, 1999).

  • Photocatalysis in Organic Chemistry

    A recent study demonstrates the use of this compound in photoredox-catalyzed amination, indicating its potential in photocatalysis and the synthesis of complex organic molecules (Wang et al., 2022).

Synthesis of Bioactive Compounds

  • Role in Pesticide Analogs Synthesis: This compound is utilized in the synthesis of spirocyclopropanated analogues of certain pesticides, such as Thiacloprid and Imidacloprid, demonstrating its significance in agrochemical research (Brackmann et al., 2005).

properties

IUPAC Name

tert-butyl N-[(2S)-2-methyl-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBNREYQOZPEQT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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